molecular formula C12H13NO2 B2951117 2-(1-methyl-1H-indol-3-yl)propanoic acid CAS No. 72228-39-8

2-(1-methyl-1H-indol-3-yl)propanoic acid

Cat. No. B2951117
CAS RN: 72228-39-8
M. Wt: 203.241
InChI Key: BWJKELIYCFNOEB-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-indol-3-yl)propanoic acid” is a member of indole-3-acetic acids . It is an alpha-amino acid and a natural product found in Solanum lycopersicum .


Synthesis Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their in vitro antiproliferative activities .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-indol-3-yl)propanoic acid” can be viewed using Java or Javascript . The molecular formula is C12H13NO2 .


Chemical Reactions Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The molecular weight of “2-(1-methyl-1H-indol-3-yl)propanoic acid” is 189.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them valuable in the development of drugs for conditions where inflammation plays a key role.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer properties . They have been used in the treatment of various types of cancer cells .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . Their ability to bind with high affinity to multiple receptors makes them useful in developing new therapeutic derivatives.

Antioxidant Activity

Indole derivatives possess antioxidant activities . This property is beneficial in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . They can be used in the development of new antimicrobial agents.

Mechanism of Action

Target of Action

2-(1-methyl-1H-indol-3-yl)propanoic acid, as an indole derivative, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 2-(1-methyl-1H-indol-3-yl)propanoic acid would depend on its specific targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of 2-(1-methyl-1H-indol-3-yl)propanoic acid would depend on its specific targets and the nature of its interactions with these targets. Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

2-(1-methylindol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(12(14)15)10-7-13(2)11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJKELIYCFNOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C2=CC=CC=C21)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)propanoic acid

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